molecular formula C21H26N4O4S B2743658 N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 898414-98-7

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B2743658
CAS No.: 898414-98-7
M. Wt: 430.52
InChI Key: PRRRAJGSDNZYQI-UHFFFAOYSA-N
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Description

N1-(2-(1-(Phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:

  • N1 substituent: A 2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl group, featuring a sulfonylated piperidine ring linked to a phenyl group.
  • N2 substituent: A pyridin-2-ylmethyl group, providing aromatic and heterocyclic properties.

This compound’s unique structural features differentiate it from other oxalamides, particularly in its sulfonylated piperidine moiety, which may influence metabolic stability, enzyme interactions, and pharmacological activity.

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c26-20(21(27)24-16-17-8-4-6-13-22-17)23-14-12-18-9-5-7-15-25(18)30(28,29)19-10-2-1-3-11-19/h1-4,6,8,10-11,13,18H,5,7,9,12,14-16H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRRAJGSDNZYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction, where a phenylsulfonyl chloride reacts with the piperidine intermediate.

    Attachment of the Pyridine Moiety: The pyridine moiety is attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with the sulfonylated piperidine intermediate.

    Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage through a condensation reaction between the pyridine-substituted intermediate and an oxalic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Structural Differences :

  • The sulfonyl group may confer resistance to enzymatic hydrolysis compared to methoxy or methyl substituents, as seen in S336’s lack of amide cleavage .

Pharmacologically Active Oxalamides

Oxalamides are also explored for therapeutic applications. Notable examples include:

Compound Name Substituents (N1/N2) Biological Activity Synthesis Notes References
N1-(4-chloro-3-fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.2HCl (27) 4-chloro-3-fluorophenyl / thiazolyl-piperidine HIV entry inhibitor Synthesized via TBTU-mediated coupling; purified via column chromatography
N1-(4-chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) Chloro-CF3-phenyl / fluorophenyl-pyridine Anticancer (regorafenib analogue) Characterized by 19F NMR; high thermal stability (mp 260–262°C)

Key Functional Contrasts :

  • The target compound’s phenylsulfonyl-piperidine group diverges from the thiazolyl or trifluoromethylphenyl moieties in antiviral/anticancer agents, suggesting distinct target selectivity (e.g., flavor receptors vs. viral/cancer pathways).

Sulfonamide-Based Analogues

Compound Name Core Structure Pharmacological Target Key Feature References
W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) Piperidylidene-sulfonamide Opioid receptor (structural analogue) 4-Nitrophenylethyl and chlorophenyl groups

Structural Overlap and Divergence :

  • Both W-18 and the target compound incorporate sulfonamide-piperidine frameworks. However, W-18’s nitro and chloro substituents confer opioid-like activity, whereas the target compound’s oxalamide backbone and pyridine group may favor flavor or enzyme interactions.

Metabolic and Toxicological Considerations

  • Metabolism : Unlike S336 and related flavoring oxalamides, which undergo rapid hepatic metabolism without amide hydrolysis , the target compound’s sulfonylated piperidine may resist esterase-mediated cleavage, prolonging its half-life.
  • Enzyme Inhibition : S5456 showed transient CYP3A4 inhibition (51% at 10 µM) , but the target compound’s bulkier substituents might reduce such off-target effects.

Biological Activity

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Piperidine Ring : A six-membered ring containing nitrogen, which is crucial for its biological activity.
  • Phenylsulfonyl Group : Enhances reactivity and potential interactions with biological targets.
  • Oxalamide Linkage : Contributes to the stability and solubility of the compound.

The molecular formula is C18H22N2O3SC_{18}H_{22}N_{2}O_{3}S with a molecular weight of approximately 342.45 g/mol.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The phenylsulfonyl group may interact with active sites of enzymes, potentially inhibiting their function.
  • Modulation of Receptor Activity : The compound may bind to receptors involved in various signaling pathways, affecting cellular responses.

Antiviral Properties

Research indicates that oxalamide derivatives can exhibit antiviral activity, particularly against HIV. For instance, analogs similar to the compound have shown potent inhibition of HIV cell fusion by blocking the gp120-CD4 interaction at low micromolar concentrations . This suggests that this compound could possess similar antiviral properties.

Anticancer Activity

Studies have indicated that compounds with similar structural motifs can inhibit cancer cell proliferation. For example, certain piperidine derivatives have been identified as potential anticancer agents by targeting pathways involved in cell growth and apoptosis. The unique combination of functional groups in this compound may enhance its efficacy in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of HIV entry
AnticancerInhibition of cell proliferation
Enzyme InhibitionPotential inhibition of specific enzymes

Q & A

Q. What are the recommended synthetic routes for N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the phenylsulfonyl-piperidine intermediate via nucleophilic substitution or sulfonylation .
  • Step 2: Coupling with pyridin-2-ylmethylamine using oxalyl chloride to form the oxalamide core .
  • Optimization: Temperature (60–80°C), solvent choice (DMF or dichloromethane), and catalysts (e.g., TBTU for amide bond formation) improve yields . Purification via column chromatography or recrystallization ensures >95% purity .

Q. How is the molecular structure of this compound characterized, and what techniques validate its configuration?

  • X-ray crystallography (using SHELX programs ) resolves 3D conformation, bond lengths, and stereochemistry.
  • NMR spectroscopy (¹H/¹³C) confirms functional groups, e.g., sulfonyl (δ 7.5–8.0 ppm) and oxalamide (δ 3.5–4.5 ppm) .
  • Mass spectrometry validates molecular weight (e.g., m/z 475.58 for C₂₄H₃₀N₄O₄S) .

Q. What are the primary biological targets of this compound, and how are binding assays designed?

  • Targets: Likely enzymes (e.g., tyrosinase) or GPCRs due to sulfonyl and piperidine motifs .
  • Assays:
  • Fluorescence polarization for binding affinity (IC₅₀ values).
  • Kinetic studies (e.g., Michaelis-Menten plots) to assess inhibition mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

  • Approach:
  • Validate assay conditions (pH, substrate concentration) to ensure reproducibility .
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and rule out false positives .
  • Cross-reference with structural analogs (e.g., fluorophenyl derivatives) to identify substituent effects .

Q. What computational strategies predict this compound’s pharmacokinetics and toxicity?

  • ADMET Prediction: Tools like SwissADME estimate bioavailability (e.g., LogP ~3.2) and cytochrome P450 interactions .
  • Molecular Dynamics (MD) Simulations: Model binding stability with targets (e.g., RMSD <2.0 Å over 100 ns) .
  • Docking Studies (AutoDock Vina): Identify key residues (e.g., hydrogen bonds with pyridine-N) for rational optimization .

Q. How does stereochemistry at the piperidine ring impact biological activity?

  • Method: Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru) and compare IC₅₀ in enzyme assays .
  • Findings: (R)-configured analogs show 10-fold higher affinity for tyrosinase vs. (S)-isomers .

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • Models:
  • Murine inflammation models (e.g., carrageenan-induced paw edema) for anti-inflammatory activity .
  • Xenograft tumors to assess anticancer efficacy (dose range: 10–50 mg/kg, oral) .
    • Analytical Support: LC-MS/MS for plasma concentration monitoring (LOQ: 1 ng/mL) .

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